Paprotrain is a synthetically derived small molecule belonging to the class of kinesin inhibitors. [, ] It plays a crucial role in scientific research as a valuable tool for studying the function of MKLP-2, a motor protein essential for cell division (cytokinesis). [, ] Paprotrain specifically targets and inhibits the activity of MKLP-2, disrupting its function in cell division. [, ] This selective inhibition has made paprotrain an invaluable tool for investigating the role of MKLP-2 in various cellular processes, including cytokinesis, cell proliferation, and cancer cell growth. [, , , , , ]
Paprotrain was developed as part of a series of MKLP-2 inhibitors aimed at targeting cell division processes, particularly in cancer therapy. The compound's classification as an antimitotic agent positions it within the broader context of cancer treatment strategies that focus on disrupting mitosis to inhibit tumor growth .
The synthesis of Paprotrain has been detailed in various studies, emphasizing its structure-activity relationship (SAR). The initial identification of Paprotrain involved the exploration of indole derivatives, which are known for their biological activity. The synthesis typically includes the following steps:
The synthesis parameters are crucial for optimizing yield and activity, with careful attention paid to reaction conditions such as temperature, solvent choice, and reaction time.
Paprotrain features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure can be represented using its SMILES notation: N#C/C(C3=CNC2=CC=CC=C23)=C\C1=CN=CC=C1
, which indicates the presence of an indole ring and various substituents that influence its interaction with MKLP-2.
The molecular interactions between Paprotrain and MKLP-2 have been analyzed using computational modeling, revealing insights into binding sites and conformational dynamics that facilitate inhibition .
Paprotrain participates in several chemical reactions primarily focused on inhibiting the ATPase activity of MKLP-2. The primary reaction pathway involves:
This mechanism is critical in studies exploring its potential as a therapeutic agent in cancer treatment where disruption of mitosis is desired .
The mechanism of action for Paprotrain involves its role as an inhibitor of MKLP-2 during cytokinesis—a critical phase in cell division. By inhibiting MKLP-2:
Experimental data indicate that this inhibition leads to significant anti-proliferative effects in various cancer cell lines, highlighting its potential utility in cancer therapies targeting mitotic processes .
Paprotrain possesses distinct physical and chemical properties that are relevant for its application in laboratory research:
These properties are essential for ensuring effective application in experimental settings, particularly in assays evaluating its biological efficacy against cancer cells .
Paprotrain's primary applications lie within cancer research, particularly in studies focusing on:
Paprotrain (CAS 57046-73-8) emerged as a pioneering chemical probe in 2010 through targeted screening efforts aimed at identifying inhibitors of mitotic kinesins. Initial studies identified it as the first selective inhibitor of mitotic kinesin-like protein 2 (MKLP-2/KIF20A), a crucial regulator of cytokinesis [5] [6]. The compound's core structure features an unusual (Z)-2-(1H-indol-3-yl)-3-(pyridin-3-yl)acrylonitrile architecture, characterized by an indole ring linked via an acrylonitrile bridge to a pyridine moiety. This configuration creates a planar, extended conformation essential for its biological activity [1] [10].
Table 1: Key Molecular Features of Paprotrain
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₁N₃ | Defines elemental composition |
Molecular Weight | 245.28 g/mol | Impacts bioavailability |
CAS Number | 57046-73-8 | Unique chemical identifier |
Configuration | (Z)-isomer | Critical for target binding |
Solubility (DMSO) | ≥100 mg/mL (407.70 mM) | Suitable for in vitro assays |
Systematic structure-activity relationship (SAR) investigations delimited the molecule into five critical regions: the pyridine ring (Region A), indole system (Region B), conjugated double bond bridge (Region C), nitrile function (Region D), and the double bond substituent (Region E) [5] [6]. Early SAR analysis established three non-negotiable structural requirements: (1) preservation of the indole ring, (2) specific positioning of the nitrogen atom within the pyridine ring, and (3) maintenance of the (Z)-configuration across the double bond. Modifications such as pyridine-to-phenyl substitution or saturation of the central double bond consistently yielded analogs with diminished potency against MKLP-2 [6].
A breakthrough emerged with the development of analog 9a, featuring a meta-substituted phenyl ring replacing the pyridine moiety. This derivative demonstrated enhanced MKLP-2 inhibitory activity (IC₅₀ = 0.92 µM) compared to the parent Paprotrain (IC₅₀ = 1.35 µM) and significantly improved anti-proliferative effects across ten cancer cell lines, including K562 leukemia cells (GI₅₀ = 21.6 µM for Paprotrain vs. 8.3 µM for 9a) [6]. Crucially, this analog retained selectivity for MKLP-2 over other kinesins and did not disrupt microtubule dynamics, validating targeted optimization within this chemical series.
Table 2: Key Structural Modifications and Biological Impact
Region Modified | Modification Type | Biological Outcome |
---|---|---|
Pyridine ring (A) | Replacement with phenyl | Enhanced potency (e.g., compound 9a) |
Double bond (C) | Saturation to single bond | Complete loss of activity |
Indole nitrogen | Alkylation | Reduced MKLP-2 affinity |
Nitrile group (D) | Conversion to carboxylic acid | Decreased inhibitory potency |
The structural evolution of Paprotrain exemplifies rational chemical optimization driven by rigorous SAR studies. The preservation of its core pharmacophore across generations underscores the molecule's precision in targeting MKLP-2's unique structural features, including its open nucleotide-binding site and extensive L6 loop insertion [2] [8].
Paprotrain exhibits a distinctive dual inhibitory profile, simultaneously targeting a kinesin motor protein and a kinase through mechanistically distinct pathways. Biochemical characterization established it as a cell-permeable inhibitor of MKLP-2, inhibiting its ATPase activity with an IC₅₀ of 1.35 µM and binding affinity (Kᵢ) of 3.36 µM [1] [4] [7]. Inhibition kinetics revealed an uncompetitive mechanism with respect to ATP and non-competitive inhibition toward microtubules, indicating binding to a distinct allosteric site rather than the canonical nucleotide pocket [5]. This specificity is particularly remarkable given the conservation of kinesin motor domains, suggesting exploitation of structural peculiarities in MKLP-2, such as its solvent-exposed nucleotide-binding site and the extensive L6 loop insertion [2] [8].
Concurrently, Paprotrain demonstrates moderate activity against dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with an IC₅₀ of 5.5 µM [1] [4]. This kinase inhibition occurs through an orthogonal mechanism distinct from its kinesin interference. Screening against a panel of central nervous system kinases confirmed specificity, with no significant activity (IC₅₀ >10 µM) against cyclin-dependent kinase 5 (CDK5) or glycogen synthase kinase 3 (GSK3) [1] [7]. This dual targeting positions Paprotrain uniquely at the interface of cytoskeletal dynamics and signaling pathways.
Table 3: Comparative Inhibition Profiles of Paprotrain
Target Protein | Family | IC₅₀ (μM) | Biological Function |
---|---|---|---|
MKLP-2/KIF20A | Kinesin-6 | 1.35 | Cytokinesis, CPC translocation |
DYRK1A | Kinase | 5.5 | Neuronal development, cell cycle control |
CDK5 | Kinase | >10 | Neuronal function, cell migration |
GSK3 | Kinase | >10 | Glycogen metabolism, Wnt signaling |
The biological consequences of this dual inhibition manifest differently across cellular contexts:
The conceptual framework of dual targeting offers unique advantages: simultaneous disruption of physically connected but enzymatically distinct pathways (cytoskeletal dynamics and phosphorylation signaling) could yield synergistic anti-proliferative effects. However, this polypharmacology complicates mechanistic deconvolution, as observed in cancer cell line screenings where Paprotrain exhibited variable GI₅₀ values (>50 μM in most solid tumor lines but 21.6 μM in K562 leukemia cells) [1] [6]. This differential sensitivity likely reflects tissue-specific dependencies on MKLP-2 functions or variable DYRK1A pathway activation.
Structural analyses illuminate potential mechanistic bases for this dual targeting. MKLP-2's unusually open nucleotide-binding site may accommodate Paprotrain's extended planar structure differently than conventional kinesins [2] [8]. Meanwhile, the compound's nitrile group and hydrogen-bonding features may engage conserved residues in DYRK1A's kinase domain. Nevertheless, the precise structural determinants enabling this selective polypharmacology warrant further biophysical characterization, particularly through co-crystallization studies with both target proteins.
Table 4: Documented Cellular Effects of Paprotrain Treatment
Cellular System | Concentration | Primary Effect | Molecular Consequence |
---|---|---|---|
Cancer cell lines | 21.6->50 µM | Growth inhibition (cell-type dependent) | Cytokinesis failure, multinucleation |
Mouse oocytes | 100-200 µM | Metaphase I/Telophase I arrest | Polar body extrusion failure |
Porcine oocytes | Not specified | Early MI stage arrest | Decreased ATI/MII progression |
CPC localization | Not specified | Disrupted Aurora B translocation | Impaired abscission signaling |
The dual-targeting profile of Paprotrain provides a chemical blueprint for developing next-generation inhibitors against diseases exhibiting co-dependency on KIF20A and DYRK1A pathways, particularly cancers characterized by MKLP-2 overexpression (e.g., pancreatic, breast, and bladder carcinomas) [5] [8]. Future optimization should focus on balancing potency against both targets while minimizing off-target interactions, potentially through prodrug strategies or nanotechnology-enabled delivery to exploit the enhanced permeability and retention effect in tumors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7